Hydrogen Bond Donor Count: Elimination of N-H Reduces Aggregation Potential vs. 6-Methoxyisoindolin-1-one
6-Methoxy-2-methylisoindolin-1-one possesses zero hydrogen bond donors due to the N-methyl substitution at the 2-position, in contrast to 6-methoxyisoindolin-1-one (CAS 132680-54-7), which retains an N-H group that contributes one hydrogen bond donor . This structural difference eliminates the potential for non-specific aggregation via hydrogen bonding and reduces the compound's polar surface area, which are critical considerations in fragment-based screening and lead optimization .
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 (zero) |
| Comparator Or Baseline | 6-Methoxyisoindolin-1-one: 1 |
| Quantified Difference | Absolute reduction of 1 H-bond donor; complete elimination of lactam N-H |
| Conditions | Calculated physicochemical property; computed from molecular structure (PubChem release 2021.05.07) ; comparator data from Bidepharm computational chemistry panel |
Why This Matters
Zero H-bond donors eliminates non-specific aggregation potential and reduces polar surface area, favoring passive permeability and reducing false-positive rates in biochemical assays.
